molecular formula C26H29N3O4 B2584061 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 921895-94-5

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2584061
CAS No.: 921895-94-5
M. Wt: 447.535
InChI Key: YJTBQULORPAMPX-UHFFFAOYSA-N
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Description

N-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-oxo-2H-chromene-3-carboxamide is a structurally complex molecule featuring three key moieties:

2-Oxo-2H-chromene-3-carboxamide (Coumarin Core): Known for its fluorescence and biological activities, including antimicrobial and anti-inflammatory properties.

Morpholinoethyl Chain: A morpholine-substituted ethyl group, enhancing solubility due to the oxygen atom in the morpholine ring.

1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl Group: A cyclic amine scaffold common in pharmaceuticals, contributing to bioavailability and target binding.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-28-10-4-6-18-15-19(8-9-22(18)28)23(29-11-13-32-14-12-29)17-27-25(30)21-16-20-5-2-3-7-24(20)33-26(21)31/h2-3,5,7-9,15-16,23H,4,6,10-14,17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTBQULORPAMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4OC3=O)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a detailed analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H26N2O3C_{21}H_{26}N_{2}O_{3} with a molecular weight of 354.45 g/mol. Its structure features a chromene moiety fused with a tetrahydroquinoline and morpholine group, which is significant for its biological activity.

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Antitumor Activity : Several tetrahydroquinoline derivatives have been reported to possess antitumor properties. For instance, compounds with similar structures have shown IC50 values significantly lower than that of Doxorubicin, indicating potent efficacy against various cancer cell lines .
  • Antiviral Activity : Recent studies have explored the antiviral potential of tetrahydroquinoline derivatives against human coronaviruses. Initial findings suggest that these compounds can inhibit viral replication .
  • Neuroprotective Effects : The presence of the tetrahydroquinoline scaffold has been associated with neuroprotective effects in several studies, potentially offering therapeutic benefits for neurodegenerative diseases .

Antitumor Activity

A study evaluated the antitumor efficacy of various tetrahydroquinoline derivatives, including those structurally related to our compound. The results indicated that compounds with similar substituents exhibited IC50 values ranging from 2.5 to 12.5 µg/mL against different cancer cell lines, outperforming Doxorubicin (IC50 = 37.5 µg/mL) . This suggests that the structural features of this compound may confer enhanced antitumor activity.

Antiviral Activity

In another study focusing on the antiviral properties of tetrahydroquinoline derivatives against human coronaviruses (229E and OC43), it was found that certain derivatives exhibited promising antiviral activity. This highlights the potential for this compound to be explored further in antiviral drug development .

Summary Table of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µg/mL)Reference
AntitumorVarious derivatives2.5 - 12.5
AntiviralTHIQ derivativesNot specified
NeuroprotectiveTHIQ-related compoundsNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of key structural analogs is summarized in Table 1, focusing on substituents, synthesis efficiency, and physicochemical properties.

Table 1: Comparative Analysis of Structural Analogs

Compound ID / Source Key Substituents Synthesis Yield Physicochemical Properties
Target Compound Morpholinoethyl, 1-methyl-THQ, coumarin carboxamide Not Reported Predicted enhanced solubility (morpholino), moderate lipophilicity (tetrahydroquinoline)
Compound 28 Piperidinyl, thiophene carboximidamide 68% (as HCl salt) Higher solubility (HCl salt), increased lipophilicity (piperidine)
Compound 29 Pyrrolidinyl, thiophene carboximidamide 68% Moderate lipophilicity, potential for hydrogen bonding
Compound 30 Methylpyrrolidinyl 6% Low yield suggests synthetic challenges; steric hindrance may affect stability
Compound 31 Dimethylamino, fluoro-substituted THQ 69% Fluorine enhances metabolic stability; dimethylamino improves solubility
N-(3-Bromo-2-methylphenyl) Bromo-methylphenyl, pyridine carboxamide Not Reported Planar conformation (8.38° dihedral angle), hydrogen-bonded dimers enhance crystallinity
Ev5 Compound Morpholino, thiophene carboxamide (MW 1030.14) Not Reported High molecular weight limits bioavailability; complex structure for targeted applications

Structural and Functional Insights

Substituent Effects on Solubility: The morpholinoethyl group in the target compound likely improves aqueous solubility compared to piperidinyl (Compound 28) or pyrrolidinyl (Compound 29) analogs, as oxygen in morpholine facilitates hydrogen bonding . The fluoro substituent in Compound 31 enhances metabolic stability and binding affinity via electronegative effects, a feature absent in the target compound .

Synthetic Efficiency :

  • Low yields in Compound 30 (6%) highlight challenges in introducing methylpyrrolidinyl groups, suggesting that the target compound’s synthesis may require optimized conditions (e.g., catalysts or protecting groups) to avoid similar pitfalls .

Molecular Weight and Bioavailability :

  • The high molecular weight of the Ev5 compound (1030.14 g/mol) may limit its oral bioavailability, whereas the target compound’s smaller size (~500–600 g/mol, estimated) could offer pharmacokinetic advantages .

Research Findings and Implications

Biological Activity: While biological data for the target compound are unavailable, analogs like Compounds 28–32 () were evaluated for activities such as kinase inhibition or antimicrobial effects.

Hydrogen Bonding and Stability: Intra- and intermolecular N–H···O hydrogen bonds in N-(3-bromo-2-methylphenyl) analogs stabilize crystal packing, a property the target compound may share due to its carboxamide and morpholino groups .

Synthetic Optimization: The high yield of Compound 31 (69%) with a dimethylamino group underscores the importance of amine substituents in improving reaction efficiency, a consideration for scaling up the target compound’s synthesis .

Q & A

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME or QikProp assess logP (optimal range: 2–4), BBB permeability, and CYP450 inhibition risks .
  • Molecular Dynamics Simulations : GROMACS simulations evaluate stability in biological membranes (e.g., interaction with phospholipid bilayers) .
    Experimental validation via parallel artificial membrane permeability assays (PAMPA) is recommended .

How can researchers design assays to evaluate target selectivity?

Advanced Research Question

  • Panel Screening : Test against related targets (e.g., kinase isoforms) to identify off-target effects.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation .
  • CRISPR Knockout Models : Validate mechanism by comparing activity in wild-type vs. target-deficient cell lines .

What are the challenges in scaling up synthesis for preclinical studies?

Basic Research Question

  • Purification : Transition from column chromatography (lab-scale) to recrystallization or continuous distillation .
  • Yield Optimization : Catalyst screening (e.g., Pd/C for hydrogenation) and solvent recycling (e.g., THF recovery) reduce costs .

How does stereochemistry influence pharmacological activity?

Advanced Research Question
Chiral centers in the tetrahydroquinoline core (e.g., 1-methyl position) can drastically alter binding. Resolution methods include:

  • Chiral HPLC : Use of amylose-based columns to separate enantiomers .
  • Asymmetric Synthesis : Catalytic enantioselective hydrogenation (e.g., Ru-BINAP catalysts) .

What in vitro models best predict in vivo anti-inflammatory effects?

Advanced Research Question

  • Primary Cell Assays : Human PBMCs treated with LPS to measure cytokine suppression (e.g., IL-6, TNF-α) .
  • Organ-on-a-Chip : Microfluidic models of intestinal or blood-brain barrier to assess tissue-specific responses .

How can metabolomics identify active metabolites?

Advanced Research Question

  • LC-HRMS/MS : Untargeted metabolomics in plasma/liver homogenates detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Isotope Tracing : ¹³C-labeled compound tracks metabolic pathways in real-time .

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